N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-23-13-6-7-17-15(10-13)14(8-9-20-17)18(22)21-11-12-4-2-3-5-16(12)19/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKHXSKXJSUJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Doebner Reaction Approach
The Doebner reaction enables direct synthesis of 6-methoxyquinoline-4-carboxylic acid, circumventing the need for post-synthetic carboxylation. Adapted from the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids, this method involves condensation of p-anisidine (4-methoxyaniline) with pyruvic acid and benzaldehyde derivatives.
Procedure :
- A mixture of p-anisidine (9.45 mmol), pyruvic acid (14.3 mmol), and benzaldehyde (9.45 mmol) in ethanol is refluxed for 12–18 hours.
- The precipitated 6-methoxyquinoline-4-carboxylic acid is filtered and recrystallized from ethanol, yielding a pure product.
This method achieves regioselective carboxylation at the 4-position due to the electron-donating methoxy group directing electrophilic substitution.
Skraup Synthesis Variation
An alternative route employs the Skraup reaction, as demonstrated in the synthesis of 6-methoxyquinoline. While this method initially yields the unfunctionalized quinoline core, subsequent oxidation or carboxylation steps are required to introduce the 4-carboxylic acid group.
Procedure :
- Glycerol, p-methoxy nitrobenzene, and ferrous sulfate are heated in sulfuric acid to form 6-methoxyquinoline.
- The 4-position is functionalized via directed lithiation followed by carboxylation using carbon dioxide, though this step remains less efficient compared to the Doebner approach.
Formation of the Carboxamide Functionality
Conversion of the carboxylic acid to the target carboxamide involves two established strategies: ester aminolysis and acid chloride coupling.
Ester Aminolysis Method
Inspired by the high-yielding aminolysis of laquinimod precursors, this method proceeds via a two-step esterification and amine coupling sequence.
Procedure :
- Esterification : 6-Methoxyquinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol to form methyl 6-methoxyquinoline-4-carboxylate.
- Aminolysis : The ester is refluxed with 2-fluorobenzylamine in toluene under Dean-Stark conditions to remove methanol, driving the reaction to completion. Yields exceed 80% when using a 1.2:1 amine-to-ester molar ratio.
Acid Chloride Coupling Strategy
Direct coupling via acid chloride intermediates offers faster reaction kinetics. While not explicitly detailed in the provided sources, this approach aligns with general carboxamide synthesis protocols referenced in crystalline form optimization studies.
Procedure :
- 6-Methoxyquinoline-4-carboxylic acid is treated with phosphorus oxychloride (POCl₃) at 80°C to form the corresponding acid chloride.
- The acid chloride is reacted with 2-fluorobenzylamine in dichloromethane (DCM) with triethylamine as a base, yielding the carboxamide within 2 hours at 0–5°C.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate aminolysis but complicate purification. Toluene balances reactivity and ease of byproduct removal.
- Temperature Control : Aminolysis proceeds optimally at 110–120°C, while acid chloride coupling requires subambient temperatures to minimize decomposition.
- Catalysis : Diisopropyl ethylamine (DIPEA) enhances nucleophilicity in coupling reactions, particularly for sterically hindered amines like 2-fluorobenzylamine.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been studied for its ability to inhibit specific proteins involved in cancer cell proliferation. For instance, it targets the Bcl-2 protein, a key regulator of apoptosis in cancer cells. Studies have shown that compounds similar to this quinoline derivative can effectively bind to the Bcl-2 active site, disrupting its function and promoting apoptosis in cancerous cells .
Case Studies
Recent research indicates that quinoline-based compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that related quinoline derivatives showed potent inhibitory activity in Bcl-2 expressing cancer cell lines, suggesting that this compound could be a promising candidate for further development in anticancer therapies .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | Bcl-2 expressing lines |
| Compound 6i | 0.5 | MCF-7 (breast cancer) |
| Compound 4m | 0.25 | A549 (lung cancer) |
Antiviral Activity
Broad-Spectrum Antiviral Effects
Quinoline derivatives have been identified as potential antiviral agents against several viral strains, including HIV, Zika virus, and Ebola virus. The structural features of this compound may contribute to its ability to inhibit viral replication by interfering with viral proteins or host cell pathways .
Research Findings
In vitro studies have demonstrated that quinoline derivatives can inhibit viral entry or replication through various mechanisms, such as blocking viral enzymes or modulating host immune responses. This positions this compound as a candidate for antiviral drug development.
Antibacterial and Antifungal Properties
Antimicrobial Activity
Recent investigations into quinoline-thiazole derivatives have revealed significant antibacterial properties against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to disrupt bacterial cell wall synthesis or function .
Efficacy Against Fungi
Additionally, this compound exhibits antifungal activity against Candida species, making it a versatile candidate for treating both bacterial and fungal infections.
| Activity Type | MIC (μg/mL) | Target Organism |
|---|---|---|
| Antibacterial | 7.81 | MRSA |
| Antifungal | 1.95 | Candida albicans |
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparison with Similar Compounds
Structural Analog 1: N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide
- Core Structure: Shares the 4-quinolinecarboxamide backbone but replaces the 6-methoxy group with a 2-(4-fluorophenyl) substituent. The benzyl group is modified to a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl moiety, and the carboxamide nitrogen is methylated.
- Key Differences: Substituent Position: Fluorine is at the 4-position of the ancillary phenyl ring (vs. 2-position in the target compound).
Structural Analog 2: N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide
- Core Structure: Features an 8-methoxyquinoline linked via an acrylamide group to a 2-fluorophenyl ring.
- Biological Activity: Demonstrated anti-HIV-1 activity (IC₅₀: 2.57–3.35 μM) in TZM-bl and PBMC assays, comparable to other quinoline derivatives.
- Key Differences :
- Functional Group : Acrylamide linkage (vs. carboxamide in the target compound).
- Substituent Position : Methoxy at the 8-position (vs. 6-position) and fluorine at the 2-position of the phenyl ring.
- Activity Correlation : The 8-methoxy group may enhance antiviral potency, while the acrylamide linker could influence binding kinetics .
Structural Analog 3: 2-(4-chlorophenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide
- Core Structure: Retains the 4-quinolinecarboxamide scaffold but substitutes the 6-methoxy group with a 2-(4-chlorophenyl) group and attaches a 3-fluorophenyl ring to the carboxamide nitrogen.
- Key Differences :
Tabulated Comparison of Key Parameters
Critical Analysis of Substituent Effects
- Fluorine Position : The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to 3- or 4-fluorophenyl analogs due to reduced steric hindrance .
- Methoxy Position: 6-Methoxy substitution (target compound) vs.
- Functional Group : Carboxamide vs. acrylamide linkages alter molecular rigidity and interaction with enzymatic active sites, as seen in anti-HIV activity disparities .
Biological Activity
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide, a compound belonging to the quinoline class, has garnered attention for its potential biological activities, particularly in oncology and molecular signaling pathways. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline backbone with a methoxy group and a carboxamide functional group. Its structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.
Research indicates that quinoline derivatives, including this compound, exhibit their biological effects primarily through the following mechanisms:
- Inhibition of Cancer Cell Proliferation : Quinoline derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, studies on similar compounds demonstrate their ability to target the Bcl-2 protein, leading to increased apoptotic activity in cancer cells .
- Targeting Kinase Pathways : The compound may interact with specific kinases involved in tumor growth and survival. Quinoline-based compounds have been reported to inhibit VEGFR-2, a receptor tyrosine kinase implicated in angiogenesis and cancer progression .
- Induction of Apoptosis : The mechanism involves mitochondrial pathways where the compound promotes the release of cytochrome c and activation of caspases, leading to programmed cell death .
Table 1: Biological Activity Summary
Case Studies and Research Findings
- In Vitro Studies : A study focused on the effects of quinoline derivatives on colorectal adenocarcinoma cells demonstrated that compounds similar to this compound effectively induced G2/M arrest and apoptosis through caspase activation pathways . The IC50 values indicated significant potency in inhibiting cell viability.
- In Vivo Efficacy : In animal models, such as BALB/c mice inoculated with CT-26 cells, treatment with related quinoline compounds resulted in reduced tumor growth and improved survival rates . These findings suggest that the compound's mechanism of action is effective not only in vitro but also translates into significant therapeutic potential in vivo.
- Molecular Interactions : Molecular modeling studies have elucidated how this compound interacts with its biological targets at the molecular level. The binding affinity to VEGFR-2 was assessed using computational docking studies, revealing key interactions that enhance its inhibitory effects on kinase activity .
Q & A
Q. What are the established synthetic routes for N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step routes starting with functionalization of the quinoline core. A common approach includes:
- Step 1: Introduction of the methoxy group at position 6 via nucleophilic substitution or Ullmann-type coupling.
- Step 2: Formation of the carboxamide group at position 4 using coupling reagents (e.g., DCC/HOBt) to activate the carboxylic acid intermediate .
- Step 3: Alkylation of the 2-fluorobenzyl group via reductive amination or nucleophilic displacement .
Key intermediates are characterized using HPLC (for purity >95%) and NMR (¹H/¹³C for structural confirmation). Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups .
Q. How is the purity and structural integrity of the compound verified during synthesis?
Methodological Answer:
- Purity: Assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Acceptable purity thresholds for research-grade material are ≥95% .
- Structural Integrity: Confirmed through:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy at C6, fluorobenzyl at C4) and amide bond formation.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (using SHELXL for refinement) .
- Elemental Analysis : To validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize by-products in the synthesis of this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency, while toluene/THF improves alkylation steps .
- Catalysis: Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to attach aromatic groups, with ligand optimization (e.g., SPhos) to reduce homocoupling by-products .
- Temperature Control: Low temperatures (−10°C to 0°C) during amide bond formation minimize racemization; reflux conditions (80–100°C) accelerate quinoline functionalization .
- By-Product Analysis: Use LC-MS to identify impurities (e.g., unreacted intermediates) and refine stoichiometric ratios (e.g., 1.2:1 amine:acyl chloride) .
Q. What methodologies are employed to investigate the compound's interactions with biological targets, such as enzymes or receptors?
Methodological Answer:
- In Vitro Binding Assays:
- Fluorescence Polarization : To measure affinity for targets (e.g., kinases) using fluorescently labeled ligands.
- Surface Plasmon Resonance (SPR) : For real-time kinetic analysis of binding (ka/kd rates) .
- Computational Modeling :
- Molecular Docking (AutoDock Vina) : Predict binding poses within active sites (e.g., ATP-binding pockets).
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
- Structural Biology :
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation : Cross-validate results using orthogonal methods (e.g., cell-based vs. cell-free assays) to rule out false positives/negatives .
- Data Normalization : Adjust for variables like cell line viability (MTT assay) or enzyme lot variability using internal controls (e.g., IC50 of reference inhibitors) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and reconcile discrepancies in EC50/IC50 values across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
